

Laboratory-Scale Synthesis of Hexafluoroacetone: A Technical Guide

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Compound of Interest

Compound Name: Hexafluoroacetone

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Hexafluoroacetone (HFA) is a nonflammable, colorless gas with a musty odor that serves as a crucial building block in organofluorine chemistry.^{[1][2]} Its high reactivity, attributed to the electron-withdrawing nature of the two trifluoromethyl groups, makes it a valuable intermediate in the synthesis of various fluorinated compounds, including pharmaceuticals, polymers, and agricultural chemicals.^{[2][3]} Notably, it is a key precursor to the solvent and anesthetic component, hexafluoroisopropanol (HFIP).^{[2][4]} While commercially available, several laboratory-scale synthesis methods are available for researchers requiring this versatile reagent. This guide provides an in-depth overview of the primary laboratory-scale synthesis routes for **hexafluoroacetone**, complete with experimental protocols and comparative data.

Synthesis via Oxidation of 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane

A convenient and well-documented laboratory-scale synthesis of **hexafluoroacetone** involves the oxidation of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane, the dimer of hexafluorothioacetone.^{[2][5]} This method is advantageous due to its use of standard laboratory equipment and operation at atmospheric pressure.^[5] The synthesis is a two-step process, starting with the preparation of the dithietane dimer from hexafluoropropylene, followed by its oxidation to yield **hexafluoroacetone**.^{[3][5]}

Experimental Protocol

A. Preparation of 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane

- A mixture of potassium fluoride (5.8 g, 0.1 mol), sulfur (3.2 g, 0.1 g-atom), and 100 mL of dry dimethylformamide is placed in a 250-mL, three-necked flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet tube.
- The mixture is stirred and heated to 50°C.
- Hexafluoropropylene gas is introduced at a rate that maintains a gentle reflux of the gas.
- After the addition of 75 g (0.5 mol) of hexafluoropropylene over approximately 4 hours, the reaction mixture is cooled to between -20°C and -30°C.
- The mixture is quickly filtered under suction.
- The filter cake is transferred to an Erlenmeyer flask and allowed to melt.
- Water (50 mL) is added, and the mixture is filtered.
- The lower liquid phase is separated, washed with 50 mL of water, and distilled through a 20-cm Vigreux column at atmospheric pressure to yield the product.^[5]

B. Preparation of **Hexafluoroacetone**

- A 1-L, three-necked flask is fitted with a sealed mechanical stirrer, a thermometer, and a condenser. A glass trap cooled to -78°C is attached to the condenser.
- The system is purged with nitrogen, and 3 g of potassium fluoride is added and flame-dried.
- After cooling, 300 mL of dry dimethylformamide, 80 g (0.374 mol) of powdered potassium iodate, and 60 g (0.165 mol) of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane are added.
- The stirrer and water condenser are started, and the reaction mixture is heated to 149°C over 45 minutes and maintained at this temperature for an additional 15 minutes.
- The heat source is removed, and a slow stream of nitrogen is used to flush the remaining product gas into the cold trap.
- The condensate is transferred under vacuum to a tared, evacuated gas cylinder.

- The collected material is then distilled to yield pure **hexafluoroacetone**.^[5]

Quantitative Data

Parameter	Value	Reference
Dithietane Synthesis		
Yield	80-85% (93.0-99.4 g)	^[5]
Boiling Point	106-108°C	^[5]
Hexafluoroacetone Synthesis		
Yield	64-69% (35.0-37.6 g)	^[5]
Boiling Point	-28°C	^[5]

Synthesis via Fluorination of Hexachloroacetone

The industrial production of **hexafluoroacetone** often involves the gas-phase fluorination of hexachloroacetone with hydrogen fluoride.^{[1][6]} This method can also be adapted for a laboratory setting, typically employing a catalyst. A continuous catalytic process has been developed that utilizes a gamma-alumina catalyst impregnated with chromium sesquioxide.^[7]

Experimental Protocol

A continuous catalytic process for the preparation of **hexafluoroacetone** through the gas-phase fluorination of hexachloroacetone with anhydrous hydrofluoric acid can be conducted in two steps. The reaction utilizes a catalyst composed of gamma alumina impregnated with chromium sesquioxide (Cr_2O_3) in an amount of 1.5 to 4 chromium atoms per liter of alumina. This catalyst is activated at a temperature between 300°C and 400°C using a mixture of hydrofluoric acid and 1,1,2-trichloro-1,2,2-trifluoro-ethane. The first fluorination step involves reacting a mixture of hydrofluoric acid and a recycle of chlorofluoroacetones at a temperature between 330°C and 370°C. In the second step, the effluent from the first step is mixed with fresh hexachloroacetone and further reacted.^[7] The gaseous effluent from the second reactor is then processed to separate the **hexafluoroacetone**, unreacted hydrofluoric acid, and chlorofluoroacetones for recycling.^[7]

Quantitative Data

Parameter	Value	Reference
Catalyst	γ -Alumina impregnated with Cr_2O_3	[7]
Reaction Temperature	330-370°C	[7]
Conversion of Hexachloroacetone	Substantially quantitative	[7]
Yield	46.5 g of HFA/h/kg of catalyst	[7]
Decomposition of Organic Molecules	~0.5% of the engaged hexachloroacetone	[7]

Synthesis via Isomerization of Hexafluoro-1,2-epoxypropane

Another route to **hexafluoroacetone** is the isomerization of hexafluoro-1,2-epoxypropane. This reaction can be catalyzed by various Lewis acids or by fluorinated alumina.[1][8]

Experimental Protocol

A spherical fluorinated alumina catalyst (30 g, particle diameter: 2-4 mm) is charged into a reaction tube made of SUS316 (inner diameter: 16 mm, length: 460 mm). The reaction tube is heated to 140°C. Hexafluoro-1,2-epoxypropane (95% purity) is fed into the reaction tube at a rate of 50 Nml/min under a total pressure of 3 atmospheres. The exit gas, containing **hexafluoroacetone**, is then passed into water to produce crude **hexafluoroacetone** trihydrate.[8][9] This hydrate can be converted to anhydrous HFA by treatment with hot sulfuric acid.[1]

Quantitative Data

Parameter	Value	Reference
Catalyst	Spherical fluorinated alumina	[8][9]
Reaction Temperature	140°C	[8][9]
Pressure	3 atmospheres	[8][9]
Conversion of Hexafluoro-1,2-epoxypropane	100%	[8][9]

Synthesis via Catalytic Oxidation of Hexafluoropropylene

Hexafluoroacetone can also be synthesized by the catalytic oxidation of hexafluoropropylene. This method has been investigated with various catalysts, including activated carbon promoted with alkali metal fluorides.[10]

Experimental Protocol

A tubular reactor with a capacity of 0.3 dm³ is filled with 0.25 dm³ of the catalyst, which consists of activated carbon promoted with an alkali metal fluoride (e.g., potassium fluoride). The catalyst is activated by heating in a dry nitrogen flow at 180-200°C for 4 hours. After activation, the catalyst is cooled to the desired reaction temperature (e.g., 100°C). Hexafluoropropylene and oxygen are then fed into the reactor at a specific molar ratio (e.g., 1:3). The gas mixture exiting the reactor is condensed in a trap cooled to -90°C and subsequently analyzed.[10]

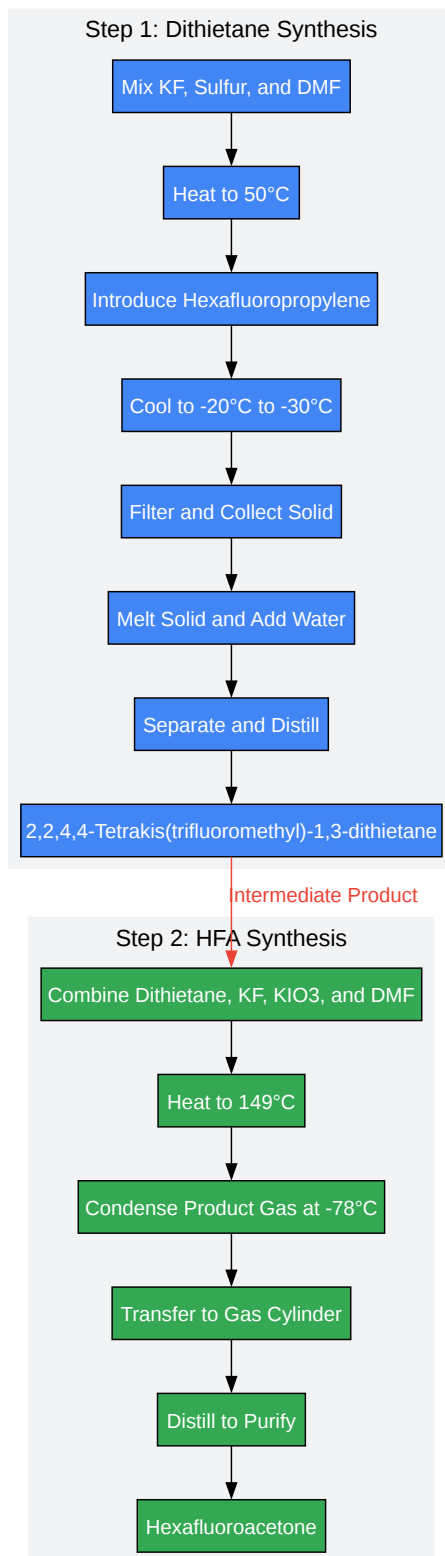
Quantitative Data

Parameter	Value (Example with KF catalyst)	Reference
Catalyst	Activated carbon with 50 wt% KF	[10]
Reaction Temperature	100°C	[10]
Molar Ratio (HFP:O ₂)	1:3	[10]
HFA Yield	62.8%	[10]
HFP Conversion	88.2%	[10]

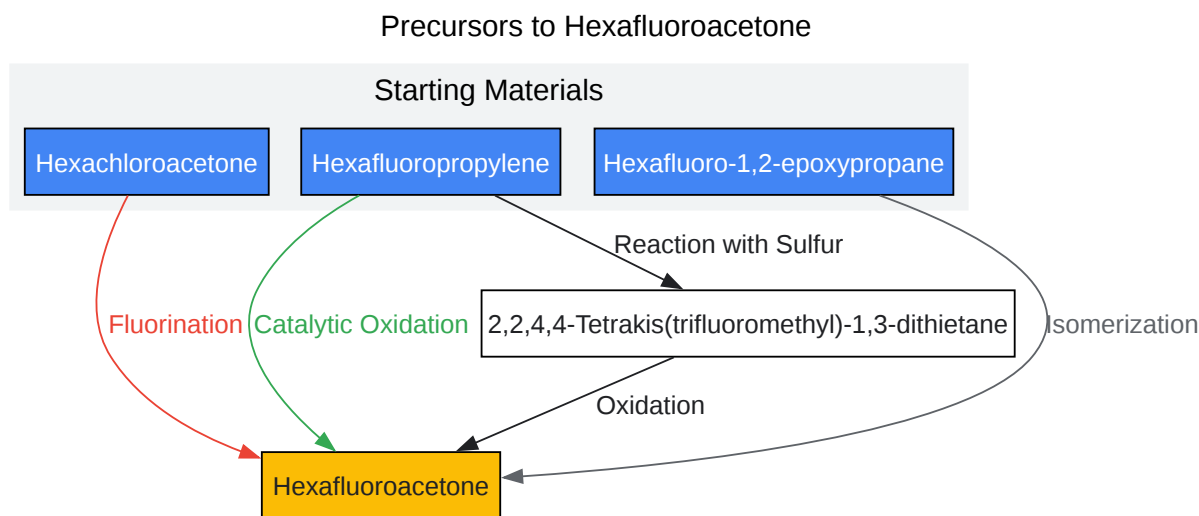
Experimental Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow for the synthesis of **hexafluoroacetone** via the oxidation of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane and the logical relationship of the various precursors to **hexafluoroacetone**.

Experimental Workflow for HFA Synthesis

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Caption: Workflow for HFA synthesis via dithietane oxidation.



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Caption: Relationship between precursors and **Hexafluoroacetone**.

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- To cite this document: BenchChem. [Laboratory-Scale Synthesis of Hexafluoroacetone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1148349#laboratory-scale-synthesis-of-hexafluoroacetone]

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